
2-(3-Aminobenzenesulfonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminobenzenesulfonyl)benzoic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminobenzenesulfonyl)benzoic acid typically involves the sulfonation of benzoic acid followed by the introduction of an amino group. One common method involves the reaction of benzoic acid with sulfuric acid to introduce the sulfonyl group, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes, followed by reduction. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Aminobenzenesulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl and amino groups direct the incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzenesulfonyl derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
2-(3-Aminobenzenesulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Aminobenzenesulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzoic acid: Lacks the sulfonyl and amino groups, making it less reactive in certain chemical reactions.
3-Aminobenzoic acid: Contains an amino group but lacks the sulfonyl group, affecting its chemical properties and reactivity.
4-Aminobenzenesulfonic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-(3-Aminobenzenesulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and amino groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C13H11NO4S |
|---|---|
分子量 |
277.30 g/mol |
IUPAC名 |
2-(3-aminophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H,15,16) |
InChIキー |
NTFHCXCJOKPKFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
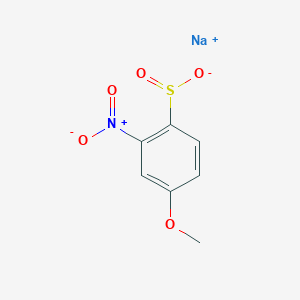
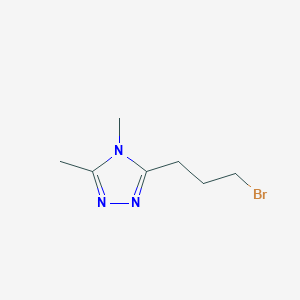
![([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
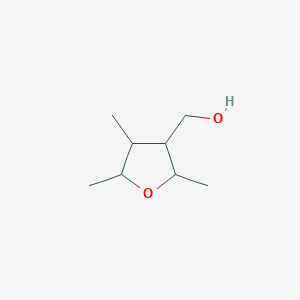
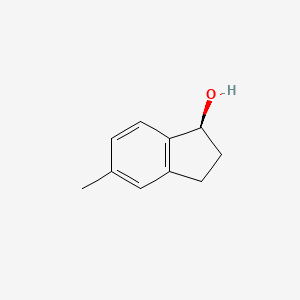
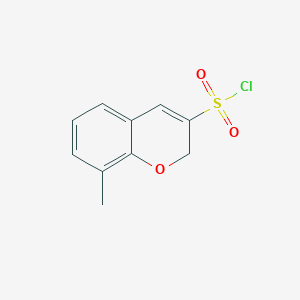
![1-(Pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13204188.png)
